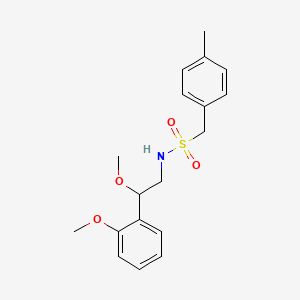

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

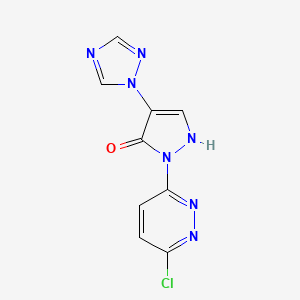

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in scientific research. MTSES is a derivative of the organic compound toluene and is commonly used as a reagent for protein modification.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Methanesulfonamide derivatives are utilized in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For example, N-(4-Amino-2-methoxyphenyl)acetamide, a related compound, is a product in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is part of the synthetic route for anticancer drugs like Amsacrine (Robin et al., 2002). Additionally, methanesulfonates have been studied for their reactivity and selectivity in solvolysis reactions, providing insights into the stability and reactivity of sulfonate esters, which could inform the synthesis and applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide (Bentley et al., 1994).

Photocatalysis

In the realm of materials science, methanesulfonamide derivatives have been explored for their potential in photocatalytic applications. The photocatalytic conversion of methane to more valuable compounds, such as ethylene, has been investigated using catalysts that could be related in functionality to methanesulfonamide derivatives. Such studies highlight the potential of sulfonamide-based compounds in facilitating or enhancing photocatalytic processes (Jiang et al., 2020).

Biological Applications

Methanesulfonamide derivatives have also found applications in biochemistry and molecular biology. For instance, studies on the preparation and activity of coenzyme M analogues, including methanesulfonate (methyl-coenzyme M) analogues, in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, illustrate the biological relevance of sulfonamide compounds. These findings could suggest potential biochemical or pharmaceutical applications for this compound (Gunsalus et al., 1978).

Material Science and Chemistry

The exploration of sulfonate-phosphonate ligands in the synthesis and characterization of diethyltin-based three-dimensional self-assemblies offers insights into the structural and chemical properties of sulfonamide derivatives. Such studies can provide foundational knowledge for understanding the potential applications of this compound in materials science and supramolecular chemistry (Shankar et al., 2011).

Mécanisme D'action

Target of Action

Related compounds such as 2-(4-methoxyphenyl)ethanol and 2-(2-Methoxyphenyl)ethylamine have been studied, which might suggest potential targets

Mode of Action

It’s worth noting that compounds with similar structures, such as 2-methoxyphenyl isocyanate, have been used for protection/deprotection of amino groups through a chemically stable urea linkage . This might suggest a potential interaction mechanism with its targets.

Biochemical Pathways

3-methoxytyramine, a metabolite of the neurotransmitter dopamine, is considered a potential biomarker of pheochromocytomas and paragangliomas . This suggests that compounds with methoxyphenyl structures might interact with biochemical pathways related to neurotransmission.

Result of Action

Related compounds such as 2-methoxyphenylacetic acid have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Action Environment

It’s worth noting that the stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions has been reported . This might suggest potential environmental factors influencing the action of this compound.

Propriétés

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-14-8-10-15(11-9-14)13-24(20,21)19-12-18(23-3)16-6-4-5-7-17(16)22-2/h4-11,18-19H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWSHNWFBKKNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)

![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)